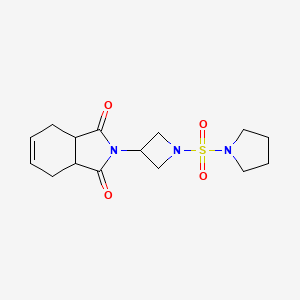
2-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS Number: 2034424-18-3) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Azetidine ring : Contributes to the compound's cyclic nature.
- Pyrrolidine sulfonamide moiety : Imparts unique pharmacological properties.
- Tetrahydroisoindole framework : Suggests potential for diverse biological interactions.
The molecular weight of this compound is approximately 339.4 g/mol, indicating its moderate size suitable for interactions with biological targets .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar in structure to This compound . For instance:
- Mechanism of Action : The compound may act as a cyclin-dependent kinase (CDK) inhibitor, leading to cell cycle arrest and apoptosis in cancer cells .
- Cell Line Specificity : It has shown significant cytotoxic effects against hepatocellular carcinoma cell lines (HepG2 and Huh7), with IC50 values reported as low as 0.10 µM .
Other Biological Activities
In addition to anticancer effects, compounds with similar structures have been evaluated for:
- Antimicrobial Activity : Some derivatives exhibit promising results against various bacterial and fungal strains .
- Anti-inflammatory Effects : Investigations into related compounds suggest potential anti-inflammatory properties that could be explored further.
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Pyrrolidine Sulfonamide : Utilizing sulfonyl chlorides in the presence of pyrrolidine.
- Cyclization Reactions : To form the azetidine and isoindole rings through controlled conditions.
- Purification Techniques : Such as recrystallization or chromatography to obtain high-purity products.
Case Study 1: Anticancer Efficacy
In a comparative study involving various derivatives of similar structures, it was found that:
- Compounds demonstrated selective toxicity towards cancer cell lines while sparing normal cells.
- The activation of apoptotic pathways was confirmed through caspase assays .
Case Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial properties of related compounds against standard bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Xanthomonas axonopodis | 32 µg/mL |
| Compound B | Ralstonia solanacearum | 16 µg/mL |
These results indicate potential applications in treating infections caused by resistant bacterial strains .
Properties
IUPAC Name |
2-(1-pyrrolidin-1-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c19-14-12-5-1-2-6-13(12)15(20)18(14)11-9-17(10-11)23(21,22)16-7-3-4-8-16/h1-2,11-13H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFPNULASNRVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














